molecular formula C21H31B2NO5 B594454 5-methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 1256360-22-1

5-methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No. B594454
M. Wt: 399.101
InChI Key: OEKIATPCAQZJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, also known as MOB-DIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Applications of Boronic Acids

    Sensing Applications

    Boronic acids are increasingly utilized in diverse areas of research, including their utility in various sensing applications. They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their use in homogeneous assays or heterogeneous detection .

    Therapeutic Applications

    Boronic acids have been used in the development of therapeutic drugs . They have also been used in polymers for the controlled release of insulin .

    Organic Synthesis

    Boronic acids are used extensively in organic chemistry as chemical building blocks and intermediates, predominantly in the Suzuki coupling .

    Biochemical Tools

    Boronic acids have been used as biochemical tools for various purposes, including interference in signaling pathways, enzyme inhibition, and cell delivery systems .

Applications of Indole Derivatives

    Antiviral Activity

    Indole derivatives have shown potential as antiviral agents .

    Anti-inflammatory and Antioxidant Activities

    Indole derivatives have been reported to possess anti-inflammatory and antioxidant activities .

    Anticancer Activity

    Indole derivatives have been used in the development of anticancer drugs .

    Enzyme Inhibitors and Receptor Antagonists

    Indole compounds can be used as enzyme inhibitors and receptor antagonists .

    Treatment of Various Diseases

    Indole derivatives are promising against tuberculosis, malaria, diabetes, cancer, migraines, convulsions, hypertension, bacterial infections of methicillin-resistant Staphylococcus aureus (MRSA), and even viruses .

Additional Applications of Boronic Acids

    Detection and Sensing

    Boronic acids are used in the detection and sensing of peroxides, recognition and sensing of the tetraserine motif in protein, development of new MRI contrast agents, cell-surface carbohydrate biomarker recognition, and development of boronic acids-modified aptamers and boronic acid-modified proteins for various sensing and purification applications .

    Self-Healing Materials

    Boronic acid-containing polymers with their unique reactivity and stimuli-responsive behavior have potential applications as self-healing materials .

    Nucleotide Adsorbents

    Boronic acids have been used as nucleotide adsorbents .

    Sensors for Sugars and Glyco-Proteins

    Boronic acids have been used as sensors for sugars and glyco-proteins .

Additional Applications of Indole Derivatives

    Flavour and Fragrance Applications

    Indole also has value for flavour and fragrance applications, for example, in food industry or perfumery .

    Natural Colourants

    Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants .

    Therapeutic Potential

    Indole derivatives have promising bioactivity with therapeutic potential to treat human diseases .

    Synthesis of Various Heterocyclic Compounds

    Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .

    Mimicking the Structure of Peptides

    Indole derivatives have the unique property of mimicking the structure of peptides and to bind reversibly to enzymes .

properties

IUPAC Name

5-methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31B2NO5/c1-18(2)19(3,4)27-22(26-18)15-12-14(25-9)10-13-11-16(24-17(13)15)23-28-20(5,6)21(7,8)29-23/h10-12,24H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKIATPCAQZJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC(=C3)B4OC(C(O4)(C)C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31B2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682340
Record name 5-Methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

CAS RN

1256360-22-1
Record name 1H-Indole, 5-methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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